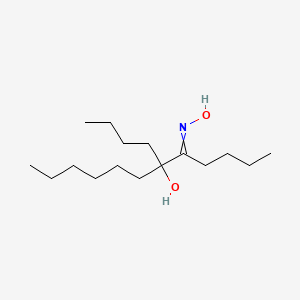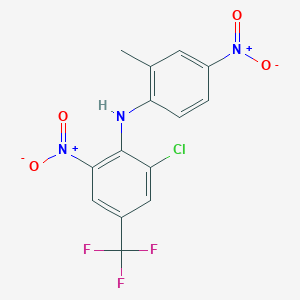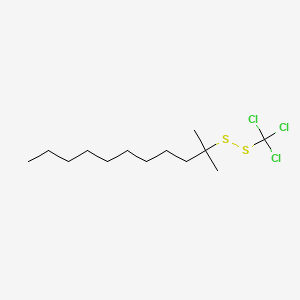
Hydantol F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantol F is a combination medication that contains phenytoin, phenobarbital, caffeine, and sodium benzoate. It is primarily used as an antiepileptic drug to manage and prevent seizures. The compound is known for its effectiveness in controlling various types of seizures, making it a valuable medication in the field of neurology .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Hydantol F involves the synthesis of its individual components:
Phenytoin: Synthesized through the condensation of benzil with urea, followed by cyclization.
Phenobarbital: Produced by the condensation of diethyl malonate with urea and ethyl bromide, followed by cyclization.
Caffeine: Synthesized from dimethylurea and malonic acid.
Sodium Benzoate: Produced by the neutralization of benzoic acid with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale synthesis of its components, followed by their combination in precise ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the medication .
化学反応の分析
Types of Reactions
Hydantol F undergoes various chemical reactions, including:
Oxidation: Phenytoin can be oxidized to form hydroxyphenytoin.
Reduction: Phenobarbital can undergo reduction to form dihydrophenobarbital.
Substitution: Caffeine can participate in substitution reactions to form derivatives like theobromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or alkyl halides under basic conditions.
Major Products Formed
Hydroxyphenytoin: From the oxidation of phenytoin.
Dihydrophenobarbital: From the reduction of phenobarbital.
Theobromine: From the substitution reactions of caffeine.
科学的研究の応用
Hydantol F has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the kinetics of antiepileptic drugs.
Biology: Investigated for its effects on neuronal activity and neurotransmitter release.
Medicine: Extensively used in clinical trials to evaluate its efficacy in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new antiepileptic formulations and drug delivery systems.
作用機序
Hydantol F exerts its effects through multiple mechanisms:
Phenytoin: Blocks voltage-gated sodium channels, stabilizing neuronal membranes and preventing repetitive firing.
Phenobarbital: Enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors.
Caffeine: Acts as a central nervous system stimulant by blocking adenosine receptors.
Sodium Benzoate: Acts as a preservative and enhances the solubility of the other components.
類似化合物との比較
Hydantol F can be compared with other antiepileptic drugs such as:
Carbamazepine: Similar to phenytoin in blocking sodium channels but has a different chemical structure.
Valproic Acid: Increases GABA levels but does not block sodium channels.
Lamotrigine: Blocks sodium channels and inhibits glutamate release.
Uniqueness
This compound is unique due to its combination of multiple active ingredients, providing a broad spectrum of action against various types of seizures. This combination approach enhances its efficacy and makes it suitable for patients with complex seizure disorders .
特性
CAS番号 |
72981-86-3 |
|---|---|
分子式 |
C42H38N8Na2O9 |
分子量 |
844.8 g/mol |
IUPAC名 |
disodium;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;5-oxo-4,4-diphenyl-1H-imidazol-2-olate;1,3,7-trimethylpurine-2,6-dione;benzoate |
InChI |
InChI=1S/C15H12N2O2.C12H12N2O3.C8H10N4O2.C7H6O2.2Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;;/h1-10H,(H2,16,17,18,19);3-7H,2H2,1H3,(H2,13,14,15,16,17);4H,1-3H3;1-5H,(H,8,9);;/q;;;;2*+1/p-2 |
InChIキー |
OIEGNAWFAJAMNT-UHFFFAOYSA-L |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


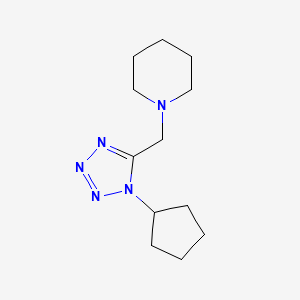
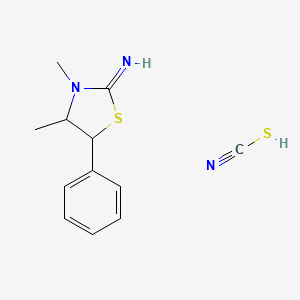
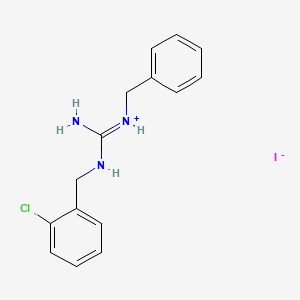
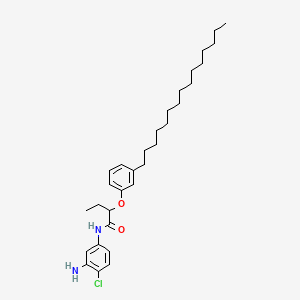
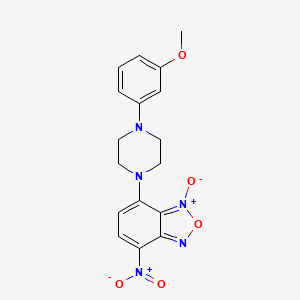
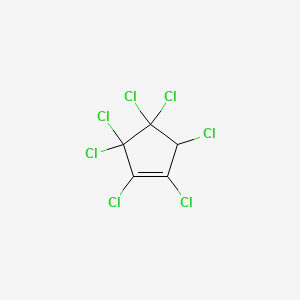
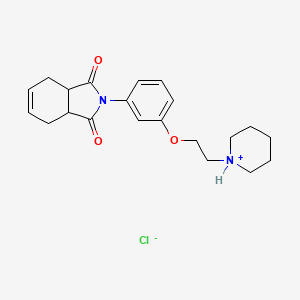
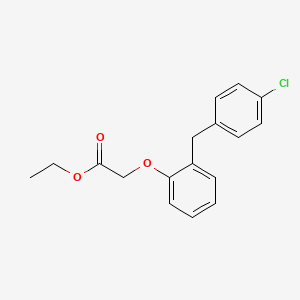
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
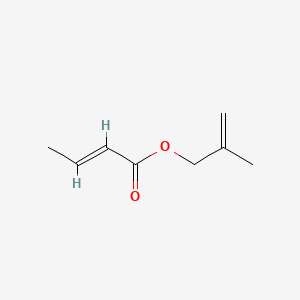
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
